molecular formula C14H24N2O5 B147383 Pirbuterol acetate CAS No. 65652-44-0

Pirbuterol acetate

Número de catálogo B147383
Número CAS: 65652-44-0
Peso molecular: 300.35 g/mol
Clave InChI: QSXMZJGGEWYVCN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pirbuterol acetate is a sympathomimetic drug used in the treatment of congestive heart failure (CHF) and reversible obstructive pulmonary disease. It is a beta2-adrenergic agonist structurally similar to albuterol, with the key difference being the substitution of a pyridine ring for the benzene ring found in albuterol . Pirbuterol has been shown to have both bronchodilatory and cardiovascular effects, making it useful in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . It is available in oral form and as an aerosol for inhalation .

Synthesis Analysis

The synthesis of pirbuterol is not explicitly detailed in the provided papers. However, it is known that pirbuterol is chemically related to salbutamol, with the notable substitution of a pyridine ring, which may suggest a similar synthetic pathway with modifications to introduce the pyridine moiety .

Molecular Structure Analysis

Pirbuterol's molecular structure is characterized by the presence of a pyridine ring, which differentiates it from other beta-adrenoceptor agonists like salbutamol. This structural difference is believed to contribute to its pharmacological properties, including its selectivity for beta2-adrenergic receptors . The presence of a tert-butylaminoethyl group is indicative of its agonistic activity on these receptors .

Chemical Reactions Analysis

The stability of pirbuterol in aqueous solutions has been studied, revealing that it undergoes hydrolytic degradation, particularly under saturated oxygen conditions. The degradation rate is influenced by pH, temperature, and the ionic state of the drug, with the most stable pH range being 1-2 . This information is crucial for the formulation and storage of pirbuterol medications.

Physical and Chemical Properties Analysis

Pirbuterol's physical and chemical properties, such as its stability in various pH conditions, have been investigated. The drug is most stable in a highly acidic environment (pH 1-2), which is important for the preparation of stable pharmaceutical formulations . The pharmacokinetics of pirbuterol, including its absorption and plasma levels following oral administration, have been studied in patients with CHF, showing that the drug is well tolerated and has a prolonged hemodynamic effect .

Relevant Case Studies

Several studies have demonstrated the efficacy of pirbuterol in treating CHF and bronchospastic diseases. In patients with refractory CHF, oral doses of 20 to 30 mg of pirbuterol significantly increased cardiac index and decreased pulmonary artery wedge pressures, suggesting both inotropic and vasodilator effects . In the context of obstructive pulmonary disease, pirbuterol has shown promise in both acute and long-term management, with oral doses of 15-20 mg being most effective . Long-term administration of pirbuterol in chronic asthma did not produce tachyphylaxis, indicating its sustained bronchodilator activity . However, the development of tolerance to the drug's effects has been noted, necessitating further research .

Aplicaciones Científicas De Investigación

Pirbuterol acetate is a beta-2 adrenergic bronchodilator . It has a preferential effect on beta-2 adrenergic receptors compared with isoproterenol . Here are some of its applications:

  • Asthma Treatment

    • Application : Pirbuterol is used for the symptomatic treatment of asthma .
    • Method : It is typically administered through inhalation .
    • Results : It works by relaxing and opening air passages in the lungs, making it easier to breathe .
  • Chronic Bronchitis Treatment

    • Application : Pirbuterol is used to treat chronic bronchitis .
    • Method : It is typically administered through inhalation .
    • Results : It helps to prevent and treat symptoms such as wheezing, shortness of breath, and chest tightness caused by this lung disease .
  • Emphysema Treatment

    • Application : Pirbuterol is used to treat emphysema .
    • Method : It is typically administered through inhalation .
    • Results : It helps to prevent and treat symptoms such as wheezing, shortness of breath, and chest tightness caused by this lung disease .
  • Reversal of Acute Bronchospasm

    • Application : Pirbuterol is used for the reversal of acute bronchospasm .
    • Method : It is typically administered through inhalation .
    • Results : It works by relaxing and opening air passages in the lungs, making it easier to breathe .
  • Maintenance Medication to Prevent Future Attacks

    • Application : Pirbuterol is also used as a maintenance medication to prevent future attacks .
    • Method : It is typically administered through inhalation .
    • Results : Regular use can help control symptoms and improve lung function .
  • Used Alone or Together with Other Medicines

    • Application : Pirbuterol is used alone or together with other medicines, to prevent bronchospasm in patients 12 years of age and older with asthma, bronchitis, emphysema, and other lung diseases .
    • Method : It is typically administered through inhalation .
    • Results : It helps to prevent and treat symptoms such as wheezing, shortness of breath, and chest tightness caused by these lung diseases .
  • Treatment of Other Lung Diseases

    • Application : Pirbuterol is used to prevent bronchospasm in patients 12 years of age and older with other lung diseases .
    • Method : It is typically administered through inhalation .
    • Results : It helps to prevent and treat symptoms such as wheezing, shortness of breath, and chest tightness caused by these lung diseases .
  • Used with Other Medicines

    • Application : Pirbuterol is used alone or together with other medicines, such as theophylline and/or inhaled corticosteroid .
    • Method : It is typically administered through inhalation .
    • Results : It helps to prevent and treat symptoms such as wheezing, shortness of breath, and chest tightness caused by these lung diseases .
  • Used in a Breath-Activated Metered-Dose Inhaler

    • Application : Pirbuterol is available as a breath-activated metered-dose inhaler .
    • Method : It is typically administered through inhalation .
    • Results : It helps to prevent and treat symptoms such as wheezing, shortness of breath, and chest tightness caused by these lung diseases .

Direcciones Futuras

Pirbuterol is currently used for the prevention and reversal of bronchospasm in patients 12 years of age and older with reversible bronchospasm including asthma . It is usually taken as 1 to 2 puffs every 4 to 6 hours as needed to relieve symptoms or every 4 to 6 hours to prevent symptoms . Future research may focus on improving the delivery method, reducing side effects, or exploring new therapeutic uses.

Propiedades

IUPAC Name

acetic acid;6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3.C2H4O2/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;1-2(3)4/h4-5,11,13,15-17H,6-7H2,1-3H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXMZJGGEWYVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38677-81-5 (Parent)
Record name Pirbuterol acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40984214
Record name Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirbuterol acetate

CAS RN

65652-44-0
Record name Pirbuterol acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65652-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirbuterol acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α6-[(tert-butylamino)methyl]-3-hydroxypyridine-2,6-dimethanol monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.858
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRBUTEROL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EH73XKR9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirbuterol acetate
Reactant of Route 2
Pirbuterol acetate
Reactant of Route 3
Pirbuterol acetate
Reactant of Route 4
Pirbuterol acetate
Reactant of Route 5
Pirbuterol acetate
Reactant of Route 6
Pirbuterol acetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.